2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine
Description
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine is a pyrimidine derivative characterized by a hydroxyl group at position 2 and a 3-methylsulfonylaminophenyl substituent at position 3. The methylsulfonylamino group is electron-withdrawing, which may enhance binding affinity to biological targets or improve metabolic stability compared to other substituents .
Properties
IUPAC Name |
N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18(16,17)14-10-4-2-3-8(5-10)9-6-12-11(15)13-7-9/h2-7,14H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYIPBDFNUKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686877 | |
| Record name | N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-18-8 | |
| Record name | N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The hydroxy group and the 3-methylsulfonylaminophenyl group are introduced through substitution reactions. For instance, the hydroxy group can be introduced via a nucleophilic substitution reaction using a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of nitrated or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is the 3-methylsulfonylaminophenyl group. Below is a comparison with structurally related pyrimidines:
Key Observations :
- Bioactivity : Aryl-diazenyl-substituted pyrimidines (e.g., 5b, 5c) exhibit potent antimicrobial activity, suggesting that electron-withdrawing groups (like sulfonyl) may similarly enhance target binding .
- Synthetic Accessibility: The methylsulfonylaminophenyl group can be introduced via Suzuki-Miyaura coupling, as demonstrated in patent EP 2 402 347 A1 (e.g., compound 76, MS: 567.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
